molecular formula C13H14O B8689321 4-Benzylidenecyclohexanone

4-Benzylidenecyclohexanone

Cat. No. B8689321
M. Wt: 186.25 g/mol
InChI Key: NNPPZBMARQNZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353075B2

Procedure details

Under vigorous stirring, at rt, 8-benzylidene-1,4-dioxaspiro-[4.5]-decane (1.8 g, 7.81 mmol) was dissolved in a acetone/HCl (10% v/v) mixture (70 mL:35 mL) and left to stir 4 h. The crude mixture was diluted in water and extracted with AcOEt (3×40 mL). The combined organic fractions were washed with brine, dried over Na2SO4, filtered and concentrated to dryness to afford pure title compound (1.4 g, 96%) as colorless oil. 1H NMR (CDCl3): δ 2.44 (t, J=7.0 Hz, 2H), 2.53 (t, J=6.8 Hz, 2H), 2.65-2.72 (m, 2H), 2.74-2.80 (m, 2H), 6.49 (s, 1H), 7.21-7.27 (m, 3H), 7.32-7.39 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
acetone HCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[CH2:17][CH2:16][C:11]2(OCC[O:12]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(C)=O.Cl.O>[CH:1](=[C:8]1[CH2:17][CH2:16][C:11](=[O:12])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1CCC2(OCCO2)CC1
Name
acetone HCl
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.Cl
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (3×40 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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